Chiral GC Elution Order and Specific Rotation: (−)-Pinocarvone Separates from (+)-Pinocarvone on β-Cyclodextrin Phase
On an enantioselective GC column with a β-cyclodextrin chiral stationary phase (Cyclosil B), (−)-pinocarvone (the trans-(-)- enantiomer, CAS 19890-00-7) elutes before (+)-pinocarvone, providing an unambiguous chromatographic fingerprint for identity confirmation [1]. The specific rotation of (−)-pinocarvone is [α]²³D −29.6 (c 2.0, EtOAc), which is opposite in sign and distinct in magnitude from (+)-pinocarvone at [α]²³D +30.8 (c 1.0, EtOAc) [1]. This elution order is the inverse of that observed for the structurally related pinocamphone/isopinocamphone pair, where (−)-pinocamphone elutes before (+)-pinocamphone on the same chiral phase [1].
| Evidence Dimension | Chiral GC elution order and specific rotation on β-cyclodextrin phase |
|---|---|
| Target Compound Data | (−)-Pinocarvone (CAS 19890-00-7): elutes first; [α]²³D −29.6 (c 2.0, EtOAc) |
| Comparator Or Baseline | (+)-Pinocarvone: elutes second; [α]²³D +30.8 (c 1.0, EtOAc); (−)-Pinocamphone: elutes before (+)-pinocamphone (inverse order pattern) |
| Quantified Difference | Δ[α]D = 60.4° between enantiomers; reversed elution order compared to pinocamphone diastereomers |
| Conditions | Chiral GC: Cyclosil B (β-cyclodextrin) column, enantioselective phase; specific rotation measured in EtOAc at 23°C |
Why This Matters
This stereochemical reference enables unequivocal identity verification of the purchased (−)-enantiomer, critical for laboratories conducting enantioselective bioassays where the wrong enantiomer would yield false negative or conflicting results.
- [1] Ganji, S., Svensson, F. G., & Unelius, C. R. (2020). Asymmetric Synthesis of Oxygenated Monoterpenoids of Importance for Bark Beetle Ecology. Journal of Natural Products, 83(11), 3332–3337. doi:10.1021/acs.jnatprod.0c00669 View Source
